2-chloro-N-[1-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)propyl]pyridin-3-amine
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Overview
Description
2-chloro-N-[1-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)propyl]pyridin-3-amine is a synthetic organic compound featuring a pyridine ring substituted with a chloro group and an amine group, linked to a cyclobutyl-oxadiazole moiety via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)propyl]pyridin-3-amine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions (e.g., NaOH in DMSO) at ambient temperature.
Cyclobutyl group introduction: The cyclobutyl group can be introduced via cycloaddition reactions or by using cyclobutyl-containing starting materials.
Linking the oxadiazole to the pyridine ring: This step involves the formation of a propyl chain linking the oxadiazole and pyridine rings, typically through nucleophilic substitution reactions.
Chlorination of the pyridine ring: The chloro group can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides or nitroso derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the chloro group, potentially leading to the formation of amines or dechlorinated products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: N-oxides, nitroso derivatives.
Reduction: Amines, dechlorinated products.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-[1-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)propyl]pyridin-3-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new pharmaceuticals. The oxadiazole ring is a known pharmacophore, and its presence in this compound suggests potential biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)propyl]pyridin-3-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring could play a crucial role in these interactions, potentially forming hydrogen bonds or participating in π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]pyridin-3-amine: Similar structure but with a phenyl group instead of a cyclobutyl group.
2-chloro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyridin-3-amine: Similar structure but with a methyl group instead of a cyclobutyl group.
Uniqueness
The cyclobutyl group in 2-chloro-N-[1-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)propyl]pyridin-3-amine provides unique steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs. This uniqueness can be exploited in drug design and material science to develop compounds with specific desired properties.
Properties
IUPAC Name |
2-chloro-N-[1-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)propyl]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-2-10(17-11-7-4-8-16-12(11)15)14-18-13(19-20-14)9-5-3-6-9/h4,7-10,17H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGFDXDKQDNPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C2CCC2)NC3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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